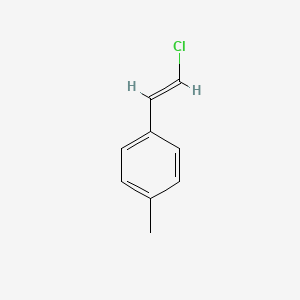
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate: is an organic compound with the molecular formula C13H18O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methyl acrylate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate typically involves the reaction of (S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acrylate group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and inhibitor design .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The acrylate moiety is particularly useful in the design of prodrugs and bioactive molecules .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the acrylate moiety.
(Prop-1-en-2-yl)cyclohexane: A related compound with a similar prop-1-en-2-yl group but without the cyclohexene ring.
Uniqueness: The presence of both the cyclohexene ring and the acrylate moiety in (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)15-9-11-5-7-12(8-6-11)10(2)3/h4-5,12H,1-2,6-9H2,3H3/t12-/m1/s1 |
InChI-Schlüssel |
JVRCSVORJIEFMV-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)C=C |
Kanonische SMILES |
CC(=C)C1CCC(=CC1)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


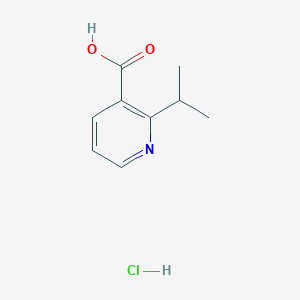
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
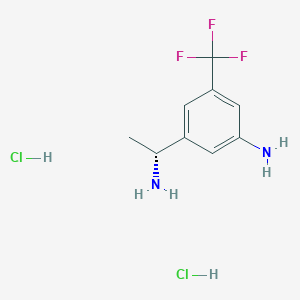
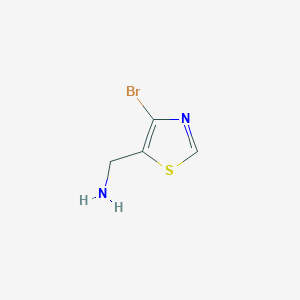


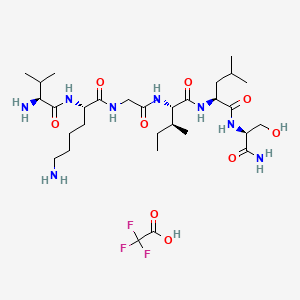
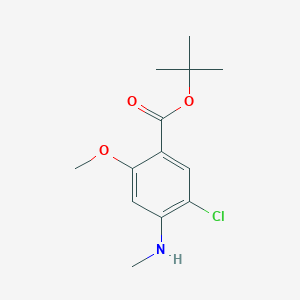
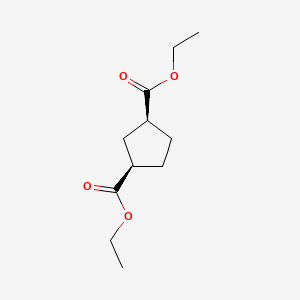
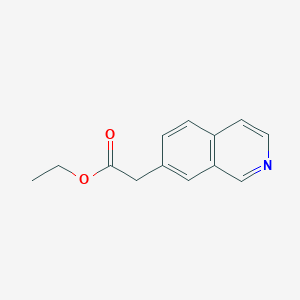

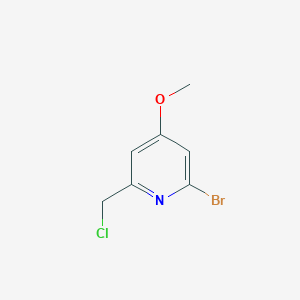
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
